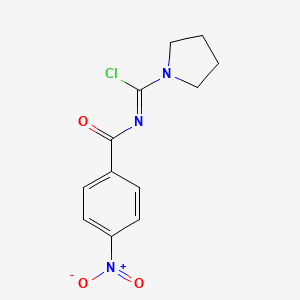
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride is a chemical compound with the molecular formula C12H12ClN3O3 It is characterized by the presence of a pyrrolidine ring, a nitrobenzoyl group, and a carboximidoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride typically involves the reaction of 4-nitrobenzoyl chloride with pyrrolidine-1-carboximidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, resulting in compounds such as N-(4-nitrobenzoyl)pyrrolidine-1-carboximidoyl amines or ethers.
Reduction: The major product is N-(4-aminobenzoyl)pyrrolidine-1-carboximidoyl chloride.
Oxidation: Products include various oxidized derivatives of the pyrrolidine ring.
Aplicaciones Científicas De Investigación
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboxamide
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboxylate
- N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl bromide
Uniqueness
N-(4-Nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride is unique due to the presence of the carboximidoyl chloride group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with other similar compounds, making it valuable in synthetic chemistry and research applications.
Propiedades
Número CAS |
76098-31-2 |
|---|---|
Fórmula molecular |
C12H12ClN3O3 |
Peso molecular |
281.69 g/mol |
Nombre IUPAC |
N-(4-nitrobenzoyl)pyrrolidine-1-carboximidoyl chloride |
InChI |
InChI=1S/C12H12ClN3O3/c13-12(15-7-1-2-8-15)14-11(17)9-3-5-10(6-4-9)16(18)19/h3-6H,1-2,7-8H2 |
Clave InChI |
OLRCJJYGELWCFY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


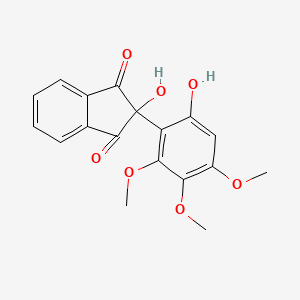


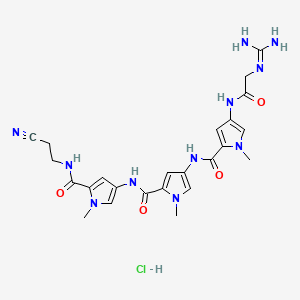
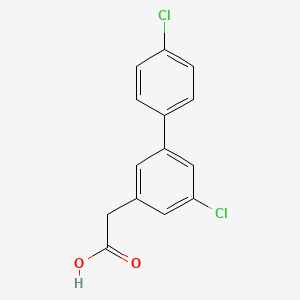
![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)


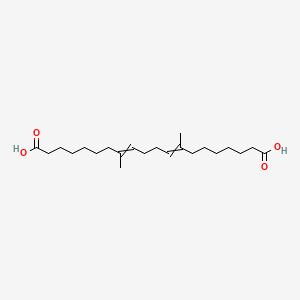
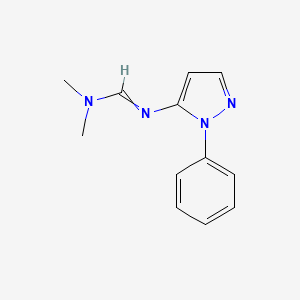
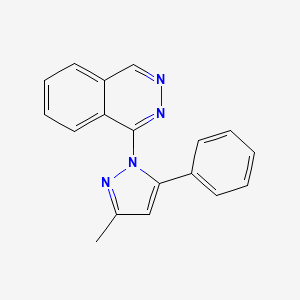
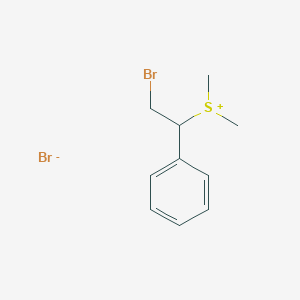
![Benzenamine, 3,5-dichloro-N-[(4-nitrophenyl)methylene]-](/img/structure/B14443905.png)
![1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole](/img/structure/B14443911.png)
